molecular formula C20H12Cl2N2O2 B13373771 2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol

2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol

Cat. No.: B13373771
M. Wt: 383.2 g/mol
InChI Key: JZWWNQACJGFKJV-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline ring fused with a phenol group and a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.

    Introduction of Dichlorophenoxy Group: The dichlorophenoxy group is introduced through a nucleophilic substitution reaction, where 3,4-dichlorophenol reacts with a suitable leaving group on the quinazoline core.

    Final Coupling: The phenol group is then coupled to the quinazoline-dichlorophenoxy intermediate through a condensation reaction, often using a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The dichlorophenoxy group enhances its binding affinity and specificity, making it a potent inhibitor of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenoxy group.

    Triclosan: An antimicrobial agent with a similar phenol and dichlorophenoxy structure.

Uniqueness

2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol is unique due to its quinazoline core, which imparts distinct chemical and biological properties. Unlike 2,4-dichlorophenoxyacetic acid and triclosan, this compound has a broader range of applications in medicinal chemistry and biological research, making it a versatile tool for scientific investigations.

Properties

Molecular Formula

C20H12Cl2N2O2

Molecular Weight

383.2 g/mol

IUPAC Name

2-[4-(3,4-dichlorophenoxy)quinazolin-2-yl]phenol

InChI

InChI=1S/C20H12Cl2N2O2/c21-15-10-9-12(11-16(15)22)26-20-13-5-1-3-7-17(13)23-19(24-20)14-6-2-4-8-18(14)25/h1-11,25H

InChI Key

JZWWNQACJGFKJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)OC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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